ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZYTGKOBFITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Chlorination: The chloro group at the 7th position is introduced through a halogenation reaction using a chlorinating agent.
Carboxylation: The carboxylate ester group at the 3rd position is introduced through a carboxylation reaction using a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reagents and reaction conditions is optimized to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: Nucleophiles such as ammonia or amines, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 7-Bromo-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 16867-56-4)
- Structure : Bromine replaces chlorine at position 5.
- Properties : Higher molecular weight (297.1 g/mol vs. ~261.6 g/mol for the chloro analog) due to bromine’s atomic mass. Bromine’s larger size and polarizability may enhance halogen bonding in biological targets, though this is offset by reduced metabolic stability compared to chlorine .
- Applications : Used as a research chemical (e.g., kinase inhibitor studies), with solubility in DMSO and storage at room temperature .
Ethyl 2-Hydroxy-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 52578-37-7)
- Structure : Hydroxyl group at position 2 instead of hydrogen.
- Properties: The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability. This substitution may also stabilize the enol tautomer, altering reactivity in nucleophilic substitutions .
- Synthesis: Reacts with benzylamines in ethanol, requiring excess amine and prolonged reaction times due to reduced electrophilicity at the ester group .
Modifications to Ring Saturation and Substituents
Ethyl 6-Methyl-4-Oxo-1-Propanoyl-1,6,7,8,9,9a-Hexahydro-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate (CAS 33499-11-5)
- Structure: Partially saturated pyrido-pyrimidine ring with methyl and propanoyl groups.
- Properties: Molecular weight: 294.35 g/mol. Density: 1.21 g/cm³; boiling point: 484°C.
Ethyl 2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxylate
- Structure : Methyl group at position 9 and hydroxyl at position 2.
- Demonstrates the importance of experimental validation for biological effects .
Extended Fused-Ring Systems
Ethyl 4-(3-Chlorophenyl)-2-Methyl-4,10-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyrimidine-3-Carboxylate
Ethyl 7-Methyl-2-(4-(Trifluoromethyl)Phenyl)Imidazo[1,2-a]Pyrimidine-3-Carboxylate
- Structure : Imidazo-pyrimidine core with a trifluoromethylphenyl group.
- Properties :
Comparative Analysis Table
Key Research Findings
- Reactivity : The ester group in pyrido-pyrimidine derivatives is reactive toward amines, but steric and electronic effects (e.g., hydroxyl or bulky substituents) necessitate optimized reaction conditions .
- Physical Properties : Melting points correlate with molecular rigidity; fused-ring systems (e.g., benzoimidazo) exhibit higher thermal stability .
Biological Activity
Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS No. 16867-55-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C₁₁H₉ClN₂O₃
- Molecular Weight : 252.65 g/mol
- InChI Key : UGSTZPVMZHXYRW-UHFFFAOYSA-N
- SMILES : CCOC(=O)CC(=C1)C(=O)N(C=2)C(C=CC(Cl)2)=N1
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays indicated that this compound effectively reduced the viability of human tumor xenografts in nude mice models at well-tolerated doses.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. A comparative study found that the compound displayed an ED50 value of approximately 9.17 μM, similar to the standard anti-inflammatory drug indomethacin (ED50 = 9.17 μM) .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an antibacterial agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of the chloro group at position 7 and the carbonyl group at position 4 have been identified as key structural features contributing to the enhanced biological activity of this compound. Modifications to these positions may lead to derivatives with improved potency and selectivity .
| Compound | Activity Type | ED50 (μM) | Reference |
|---|---|---|---|
| Ethyl 7-chloro-4-oxo... | Anti-inflammatory | 9.17 | |
| Indomethacin | Anti-inflammatory | 9.17 | |
| Ethyl 7-chloro... | Antibacterial | MIC values comparable to antibiotics |
Case Study 1: In Vivo Efficacy in Tumor Models
A study investigated the efficacy of this compound in human tumor xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research focused on elucidating the anti-inflammatory mechanisms of this compound. It was found that this compound effectively inhibited pro-inflammatory cytokines and reduced edema in animal models, demonstrating its therapeutic potential in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
